molecular formula C15H12N4O2 B12141164 N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B12141164
M. Wt: 280.28 g/mol
InChI Key: SCYDQYGPLMLJPQ-UHFFFAOYSA-N
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Description

N'-[(1Z)-3-Amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide (C₁₅H₁₂N₄O; molecular weight 264.28 g/mol) is a benzohydrazide derivative featuring a 2-hydroxybenzoic acid backbone conjugated to a 3-amino-isoindolylidene hydrazone group. The compound’s CAS number is 519150-48-2, with ChemSpider ID 4541636 .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]-2-hydroxybenzamide

InChI

InChI=1S/C15H12N4O2/c16-13-9-5-1-2-6-10(9)14(17-13)18-19-15(21)11-7-3-4-8-12(11)20/h1-8,17,20H,16H2

InChI Key

SCYDQYGPLMLJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide typically involves the reaction of 3-amino-1H-isoindole with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction . The reaction mixture is heated under reflux for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzohydrazide moiety can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding quinone derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomerism: 2-Hydroxy vs. 4-Hydroxy Derivatives

  • N'-[(1Z)-3-Amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide (): A positional isomer with a 4-hydroxy group instead of 2-hydroxy. The hydroxyl position significantly impacts bioactivity; 2-hydroxy derivatives generally exhibit stronger α-glucosidase inhibition due to optimized hydrogen bonding with enzyme active sites .
  • N′-Arylidene-4-hydroxybenzohydrazides (): Compounds like AD-H2 (with two hydroxyl groups on the arylidene) showed 83% α-glucosidase inhibition, whereas 4-hydroxy analogs had <50% activity. This highlights the critical role of substituent positioning .

Substituent Variations: Aromatic and Heterocyclic Moieties

  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (): Replaces the isoindole with a furan ring. The furan’s electron-rich nature enhances metal coordination (e.g., Cu²⁺, Zn²⁺), leading to cytotoxic metal complexes with IC₅₀ values <10 µM against cancer cell lines .
  • Halogenated Benzylidenebenzohydrazides (): Derivatives with halogen substituents (e.g., Cl, Br) on the benzylidene ring show enhanced antimicrobial activity. The absence of halogens in the target compound may reduce lipophilicity but improve solubility .

Isomerism and Conformational Behavior

  • N′-(3-Amino-1H-isoindol-1-ylidene)alkylcarbohydrazides (): These compounds exhibit (E)/(Z) amide-type isomerism, with the isomeric ratio influenced by solvent polarity and steric effects. The (1Z)-configuration in the target compound likely stabilizes the planar hydrazone structure, favoring interactions with biological targets .

Coordination Chemistry and Metal Complexation

  • Aroylhydrazone Schiff Bases (): Compounds like [VO(OEt)L] and [Et₃NH][VO₂L] utilize aroylhydrazones as ligands for vanadium(V) complexes. The target compound’s 2-hydroxy group and isoindole NH₂ group could similarly coordinate metals, enabling catalytic or therapeutic applications .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity/Property Reference ID
Target Compound C₁₅H₁₂N₄O 2-OH, 3-amino-isoindolylidene Potential α-glucosidase inhibition*
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide C₁₂H₁₀N₂O₃ 2-OH, furan Cytotoxicity (IC₅₀: 5–10 µM)
AD-H2 (N′-arylidene dihydroxy derivative) C₁₄H₁₂N₂O₄ 2,4-di-OH, benzylidene 83% α-glucosidase inhibition
Halogenated Benzylidenebenzohydrazides C₁₄H₁₀ClN₂O₂ 4-Cl, benzylidene Antimicrobial (MIC: 0.65–1.12 µM)

*Inferred from structural analogs; direct data unavailable.

Biological Activity

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and cytotoxic properties. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The chemical formula of this compound is C15H14N4OC_{15}H_{14}N_4O. The compound features an isoindole moiety linked to a benzohydrazide, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that hydrazones similar to this compound possess significant antibacterial properties against various strains of bacteria and fungi.
  • Antiviral Activity : Some derivatives demonstrate potential antiviral effects, particularly against influenza viruses, by inhibiting viral replication through interaction with viral proteins.
  • Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

A comparative study of the antimicrobial activity of this compound against various microorganisms is summarized in Table 1.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.3
Pseudomonas aeruginosa25
Candida albicans50

The results indicate that the compound exhibits the strongest activity against Escherichia coli, with an MIC of 6.3 µg/mL, making it a candidate for further investigation in antimicrobial therapy .

Antiviral Activity

The antiviral potential of related hydrazones has been explored through docking studies and biological assays. For instance, compounds similar to this compound showed binding affinities to viral proteins such as hemagglutinin and neuraminidase from influenza viruses, indicating their capability to inhibit viral entry and replication .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Detailed studies are required to elucidate the precise pathways involved.

Case Studies and Research Findings

Several case studies highlight the biological activities of hydrazone derivatives:

  • Antimicrobial Efficacy : A study involving hydrazone derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics .
  • Antiviral Mechanisms : Research indicated that certain hydrazone derivatives could effectively inhibit the replication of viruses by targeting specific viral proteins, demonstrating potential as antiviral agents .
  • Cytotoxicity in Cancer Cells : Studies on hydrazone compounds have shown promising results in inducing apoptosis in cancer cells, suggesting their potential role as anticancer agents .

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